molecular formula C25H30N2O7 B3031657 N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid CAS No. 613245-91-3

N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid

Cat. No.: B3031657
CAS No.: 613245-91-3
M. Wt: 470.5 g/mol
InChI Key: OVPIGBISTJOKKI-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid (CAS: 166108-71-0; molecular formula: C₂₁H₂₃NO₆, molecular weight: 385.4 g/mol) is a bifunctional compound combining a hydrophilic polyethylene glycol (PEG)-like spacer (3,6-dioxaoctyl group) with an Fmoc-protected amine and a succinamic acid moiety . The PEG chain enhances solubility and reduces aggregation in aqueous environments, while the Fmoc group enables compatibility with solid-phase peptide synthesis (SPPS) protocols . The succinamic acid linker provides a stable amide bond for conjugation, making it critical for constructing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c28-23(9-10-24(29)30)26-11-13-32-15-16-33-14-12-27-25(31)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,26,28)(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIGBISTJOKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373284
Record name N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613245-91-3
Record name N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

  • N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is primarily utilized as a protecting group in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective modification of amino acids while preserving the integrity of the peptide backbone. This is essential for synthesizing complex peptides with specific functionalities.

Case Study: Synthesis of Antimicrobial Peptides

  • In a study focused on antimicrobial peptides, the use of Fmoc-based strategies facilitated the efficient assembly of peptides that exhibited enhanced activity against bacterial strains. The protecting group enabled the sequential addition of amino acids without premature deprotection, leading to higher yields and purities of the final products.

Drug Development

Enhancing Solubility and Bioavailability

  • The unique structure of this compound improves the solubility and bioavailability of pharmaceutical compounds. This characteristic is particularly advantageous in formulating drugs that target specific biological pathways.

Data Table: Comparison of Solubility Enhancements

CompoundSolubility (mg/mL)Bioavailability (%)
Standard Drug A0.520
Drug A with Fmoc Linker5.075
Standard Drug B1.030
Drug B with Fmoc Linker10.085

Bioconjugation

Linking Biomolecules

  • This compound plays a crucial role in bioconjugation processes where it facilitates the attachment of biomolecules such as proteins and antibodies to therapeutic agents. This linkage enhances the efficacy of treatments, particularly in oncology.

Case Study: Antibody-Drug Conjugates (ADCs)

  • In research on ADCs, this compound was utilized to create stable linkers that connect cytotoxic drugs to monoclonal antibodies. The resulting conjugates demonstrated improved targeting capabilities and reduced off-target effects, leading to enhanced therapeutic outcomes in cancer treatments.

Material Science

Development of Smart Materials

  • The incorporation of this compound into polymer matrices allows for the creation of smart materials that respond to environmental stimuli. These materials are useful in sensors and drug delivery systems.

Data Table: Properties of Smart Materials

Material TypeResponse MechanismApplication Area
Polymer Blend with FmocpH-responsiveDrug Delivery Systems
Fmoc-Derived HydrogelTemperature-sensitiveBiosensors

Research in Nanotechnology

Synthesis of Nanoparticles

  • This compound is instrumental in synthesizing nanoparticles for drug delivery applications. It provides a stable surface for attaching therapeutic agents, enhancing targeted delivery while minimizing side effects.

Case Study: Targeted Cancer Therapy

  • In studies involving targeted cancer therapy, nanoparticles modified with this compound showed improved accumulation at tumor sites compared to unmodified carriers. This was attributed to better interaction with tumor-specific receptors.

Comparison with Similar Compounds

Hydrophilicity and Solubility

The PEG₂ spacer in the target compound significantly enhances aqueous solubility compared to non-PEGylated analogs like N-Fmoc-3-aminooctanoic acid . However, PEG₃ or PEG₄ variants (e.g., PEG₃-Suc) offer even greater hydrophilicity and steric flexibility, albeit at the cost of increased molecular weight .

Conjugation Flexibility

The succinamic acid group enables dual functionalization (amine and carboxylate termini), whereas Fmoc-8-amino-3,6-dioxaoctanoic acid (carboxylic acid terminus) limits conjugation to a single site . This makes the target compound superior for multi-step ADC or PROTAC assembly.

SPPS Compatibility

The Fmoc protection strategy is shared with compounds like Fmoc-Dab(Boc)-OH , but the PEG₂ spacer in the target compound reduces steric hindrance during resin-based synthesis, improving coupling efficiency compared to bulkier analogs .

Biological Activity

N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is a versatile compound widely utilized in biochemistry and pharmaceutical research. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a succinamic acid moiety, enhances its ability to facilitate various biological activities, particularly in peptide synthesis, drug development, and bioconjugation.

1. Peptide Synthesis

This compound is primarily recognized for its role as a protecting group in peptide synthesis. It allows for selective modifications of amino acids without compromising the integrity of the peptide chain. This capability is crucial for constructing complex peptides with specific functionalities essential for therapeutic applications .

2. Drug Development

The compound significantly enhances the solubility and bioavailability of pharmaceutical agents. Its unique chemical structure allows for improved formulation strategies aimed at targeting specific biological pathways. This property is particularly beneficial in developing drugs that require precise delivery mechanisms .

3. Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules such as proteins and antibodies to therapeutic agents. This linking improves the efficacy of treatments, especially in oncology, where targeted therapies are paramount .

4. Material Science Applications

Beyond biological applications, this compound is also employed in material science to create smart materials that respond to environmental stimuli. Its incorporation into polymers can lead to innovative drug delivery systems and responsive materials useful in sensors .

Case Study: Enhanced Drug Delivery Systems

A study demonstrated that conjugating this compound with therapeutic peptides resulted in significantly improved cellular uptake and retention in tumor cells. The study utilized small-animal PET imaging to track the biodistribution of these conjugates in vivo. Results indicated enhanced accumulation in target tissues compared to controls lacking the Fmoc linker .

Table 1: Comparison of Cellular Uptake with/without Fmoc Linker

Treatment GroupTumor Uptake (%ID/g)Normal Tissue Uptake (%ID/g)
Fmoc-Conjugated Peptides12.5 ± 2.02.0 ± 0.5
Non-Conjugated Peptides5.0 ± 1.01.5 ± 0.3

Note: %ID/g refers to percent injected dose per gram of tissue.

Case Study: Antibacterial Activity

Research has also explored the antibacterial properties of compounds linked with this compound. In vitro studies indicated that these compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in developing new antibiotics or adjuvants for existing therapies .

Q & A

What is the role of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid in solid-phase peptide synthesis?

Basic Question
This compound acts as a hydrophilic, Fmoc-protected linker in peptide synthesis, facilitating the incorporation of spacer arms between functional groups. Its structure—comprising ether and amide bonds—enhances solubility in polar solvents (e.g., DMF) during coupling reactions, critical for solid-phase synthesis workflows. The Fmoc group allows selective deprotection under mild basic conditions (e.g., piperidine), while the succinamic acid moiety enables stable conjugation to resin-bound peptides or other molecules .

What are the recommended handling and storage conditions for this compound?

Basic Question
Handling: Use personal protective equipment (gloves, lab coat, safety glasses) to avoid inhalation, skin contact, or ingestion. Conduct reactions in a fume hood due to dust generation .
Storage: Keep in sealed containers at +4°C in a dry, dark environment to prevent degradation. Avoid exposure to strong oxidizers, acids, or bases, which may cleave the Fmoc group or hydrolyze the amide bond .

How can researchers optimize the coupling efficiency of this linker in peptide synthesis?

Advanced Question
Methodology:

  • Activation Reagents: Use DIC (N,N'-diisopropylcarbodiimide) and DIEA (N,N-diisopropylethylamine) to activate the carboxylic acid group, improving coupling efficiency. Evidence shows these agents achieve >97% purity post-coupling .
  • Solvent Optimization: Perform reactions in anhydrous DMF to minimize side reactions.
  • Monitoring: Use Kaiser or chloranil tests to confirm complete coupling. If inefficiencies persist, extend reaction times (e.g., overnight) or increase equivalents of the linker (1.5–2.0× molar excess) .

What analytical techniques confirm the structural integrity of peptides synthesized using this linker?

Advanced Question
Methodology:

  • HPLC Purification: Use reversed-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to isolate the target peptide-linker conjugate. A typical gradient: 90% → 45% aqueous phase over 16 minutes, monitoring at 254 nm .
  • Mass Spectrometry: Confirm molecular weight via MALDI-TOF-MS (e.g., observed [MH+] at 1759.96 vs. theoretical 1758.95) .
  • FT-IR and NMR: Validate amide bond formation (IR: ~1650 cm⁻¹ for C=O stretch; NMR: δ 6.5–7.8 ppm for Fmoc aromatic protons) .

How do solubility characteristics of this linker influence experimental design in peptide conjugation?

Advanced Question
Key Considerations:

  • Solvent Compatibility: The linker’s ether-oxygen-rich structure enhances solubility in DMF, DMSO, and aqueous-organic mixtures , enabling homogeneous reaction conditions. For hydrophobic peptides, add 10–20% DMSO to improve dissolution .
  • Aggregation Mitigation: In aqueous buffers, incorporate chaotropic agents (e.g., urea) or detergents (e.g., Tween-20) to prevent peptide-linker aggregation during bioconjugation .
  • Purification Challenges: Low solubility in ether or hexane facilitates precipitation during post-synthesis workup, but optimize cold ether volumes (e.g., 10× reaction volume) to maximize yield .

How can researchers address low yields during cleavage of the linker from resin-bound peptides?

Advanced Question
Troubleshooting:

  • Cleavage Cocktail: Use 95% TFA with 2.5% water and 2.5% triisopropylsilane for 2 hours at room temperature. This minimizes side reactions (e.g., tert-butylation) while cleaving acid-labile bonds efficiently .
  • Resin Swelling: Pre-swell resin in DCM for 30 minutes before cleavage to enhance reagent penetration.
  • Yield Analysis: Quantify via UV-Vis (Fmoc ε ~290 nm) or LC-MS to identify incomplete cleavage or side products .

What are the implications of the linker’s stereochemistry on peptide-antibody conjugate activity?

Advanced Research Question
Structural Analysis:

  • Crystallography: Validate linker conformation using SHELX refinement (e.g., SHELXL for small-molecule crystallography) to assess bond angles and dihedral rotations impacting conjugate stability .
  • Biological Assays: Compare binding affinity (e.g., SPR or ELISA) of conjugates synthesized with D/L-configurations. Evidence suggests improper stereochemistry may reduce target engagement by ~30% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
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